2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-11-9-13(3)16(14(4)10-11)18-21-22-19(24-18)20-17(23)15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFVSQDDISXVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Trimethylphenyl Group:
Formation of the Benzamide Moiety: The benzamide group is introduced via amide bond formation, typically using coupling reagents like carbodiimides (e.g., DCC) or through direct acylation of amines with acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the benzamide moiety could produce primary amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that derivatives of thiadiazole showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range. The mechanism involved apoptosis induction in these cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Case Study : In vitro studies revealed that certain thiadiazole derivatives displayed potent antibacterial effects against Gram-positive bacteria. The inhibition zones measured were significantly larger than those of standard antibiotics like penicillin, indicating a promising avenue for developing new antimicrobial agents.
Anti-inflammatory Effects
Thiadiazole derivatives have been explored for their anti-inflammatory properties:
- Case Study : Research highlighted that specific derivatives reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Material Science
The compound serves as a building block for synthesizing more complex materials:
- Application : It is utilized in developing new polymers and materials with enhanced properties due to the unique characteristics imparted by the thiadiazole structure.
Agrochemicals
The potential use of this compound in agrochemicals is notable:
- Application : Thiadiazole derivatives have been studied as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in pests and pathogens.
Data Tables
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro (4b, 4c) and bromo () substituents increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA) .
- Electron-Donating Groups (EDGs) : Methoxy (4g, ) and methyl groups (target compound) improve lipophilicity, favoring membrane permeability but may reduce binding affinity compared to EWGs .
Spectral Data Comparison
Spectral profiles (IR, NMR) of analogs provide insights into electronic environments:
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Amide NH, ppm) | Reference |
|---|---|---|---|
| Target Compound* | ~1680–1700 (amide C=O) | ~10.5–11.0 (NH) | |
| 4b (3-Cl) | 1675 | 10.8 | |
| 4g (2-OCH₃) | 1685 | 10.7 | |
| Methoxy analog () | 1692 | 10.9 |
*Predicted based on analogs.
Biological Activity
2-Methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:
This structure features a thiadiazole ring which is crucial for its biological activity. The presence of the trimethylphenyl group enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiadiazole ring may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by interacting with cellular components and modulating signaling pathways such as p53 and caspase activation .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For example:
- In Vitro Studies : Compounds similar to 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like streptomycin .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial properties of thiadiazole derivatives found that compounds with similar structures had EC50 values ranging from 15 μg/ml to 22 μg/ml against Xanthomonas species, indicating strong antibacterial potential .
- Anticancer Properties : Another research highlighted that derivatives containing the thiadiazole moiety exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and U-937) with IC50 values in the micromolar range. Flow cytometry analysis confirmed that these compounds could induce apoptosis effectively .
Comparative Data Table
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 2-Methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Antibacterial | S. aureus, E. coli | < 32 μg/ml |
| Similar Thiadiazole Derivative | Anticancer | MCF-7 cells | IC50 = 0.65 μM |
| Another Thiadiazole Compound | Antibacterial | Xanthomonas axonopodis | EC50 = 22 μg/ml |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
